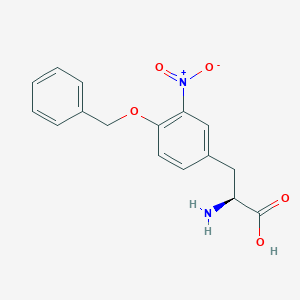
3-Nitro-o-benzyl-l-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nitrotyrosine derivatives, including 3-nitro-o-benzyl-l-tyrosine, involves the nitration of tyrosine or its derivatives. Specific synthetic pathways can vary, but they generally involve the protection of the carboxyl and amino groups of tyrosine, followed by the nitration of the aromatic ring and subsequent modification steps as needed for the target compound. For example, Huang Suo-yi (2005) detailed a method for synthesizing L-3-F-tyrosine, which shares some synthetic principles with this compound, including protection steps and aromatic ring modification (Huang Suo-yi, 2005).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a nitro group attached to the benzyl side chain of the tyrosine molecule. This modification impacts the molecule's electronic properties, such as redox potential and pKa, altering its chemical behavior and reactivity. Radi (2013) discussed how nitration modifies key properties of tyrosine, affecting its structure and function at the molecular level (Radi, 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions characteristic of nitrotyrosine compounds. Its nitro group can undergo reduction to amino groups, and the molecule can engage in reactions typical of aromatic nitro compounds. Nascimento et al. (2019) provided insights into the redox behavior of ortho-tyrosine and 3-nitro-tyrosine, which are relevant for understanding the chemical properties of this compound (Nascimento et al., 2019).
Aplicaciones Científicas De Investigación
Protein Tyrosine Nitration: Mechanisms and Effects
Protein tyrosine nitration represents a post-translational modification affecting cellular signaling and metabolism. The modification of tyrosine residues to 3-nitro-tyrosine results from oxidative stress and can lead to significant changes in protein structure and function. This process is associated with nitric oxide signaling disruptions and a shift towards pro-oxidant processes. The nitration of protein tyrosines has been established as a biomarker for "nitroxidative stress," indicating its importance in studying disease mechanisms and cellular stress responses Radi, 2013.
Analytical Techniques for Nitrotyrosine
Advancements in mass spectrometry have improved the detection and analysis of 3-nitrotyrosine, facilitating the study of its biological significance and roles in health and disease. The development of analytical methods, including mass spectrometry and immunochemical techniques, has been crucial in identifying proteins modified by tyrosine nitration and understanding the consequences of this modification on protein function Tsikas & Duncan, 2014.
Tyrosine Nitration in Disease Conditions
3-Nitrotyrosine formation in proteins is catalyzed by reactive nitrogen species and has been linked to various pathological conditions, including systemic autoimmune conditions. It serves as a specific marker for oxidative damage mediated by peroxynitrite, offering insights into the etiopathogenesis of diseases and the potential role of nitrotyrosine-modified proteins as neoantigens in autoimmune disorders Ahsan, 2013.
Novel Detection and Analytical Methods
Research has led to the development of novel methods for the enrichment and mass analysis of nitrated peptides, enhancing our ability to study protein tyrosine nitration in complex biological samples. Techniques such as chemical approaches for specific tagging and enrichment of nitrated peptides have improved the detection sensitivity and specificity, contributing to our understanding of nitration's biological relevance Lee et al., 2009.
Electrochemical Detection of Nitrotyrosine
The development of electrochemical sensors for detecting 3-nitro-l-tyrosine in biological media represents a significant advancement in monitoring oxidative stress biomarkers. Such sensors offer a low-cost, sensitive, and specific method for detecting 3-nitro-l-tyrosine, demonstrating the application of nanotechnology in biomedical research Govindasamy et al., 2018.
Safety and Hazards
Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of contact, rinse immediately with plenty of water and get medical attention .
Direcciones Futuras
The role of tyrosine nitration in cancer biology is an area that has not previously been considered in detail . Unexpectedly, it has been found that 879 of the 1971 known sites of tyrosine nitration are also sites of phosphorylation suggesting an extensive role for nitration in cell signaling . This offers several forward-looking opportunities for future research and new perspectives for understanding the role of tyrosine nitration in cancer biology .
Mecanismo De Acción
Target of Action
The primary target of 3-Nitro-o-benzyl-l-tyrosine is Glutathione reductase, mitochondrial . This enzyme plays a crucial role in maintaining the balance of oxidation and reduction in the body, which is essential for many biological processes.
Mode of Action
This compound is formed when reactive nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and proteins . This reaction leads to the nitration of tyrosine residues, resulting in the formation of 3-nitrotyrosine .
Biochemical Pathways
The nitration of tyrosine residues can lead to significant changes in the biochemical pathways of the body. For instance, it has been found that tyrosine nitration can alter the pathways of α-synuclein oligomerization, a process associated with neurodegenerative diseases like Alzheimer’s and Parkinson’s . Site-specific nitration at either tyrosine 39 or 125 can influence α-synuclein structure and lead to amorphous aggregates .
Pharmacokinetics
The extent of nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue
Result of Action
The nitration of tyrosine residues can have profound effects on protein behavior. For example, it can affect protein behavior during neurodegenerative processes, such as those associated with Alzheimer’s and Parkinson’s diseases . It can also inhibit interactions between α-synuclein and membranes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, oxidative stress in living cells can lead to the generation of reactive oxygen and nitrogen species, which can cause direct nitration of tyrosine . Therefore, conditions that increase oxidative stress, such as inflammation or exposure to toxins, could potentially enhance the action of this compound.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c17-13(16(19)20)8-12-6-7-15(14(9-12)18(21)22)23-10-11-4-2-1-3-5-11/h1-7,9,13H,8,10,17H2,(H,19,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRZDPZGZUXTGB-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

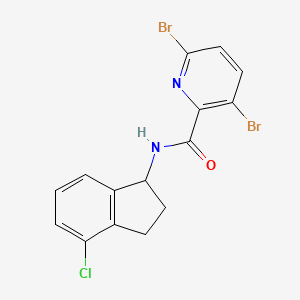
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)

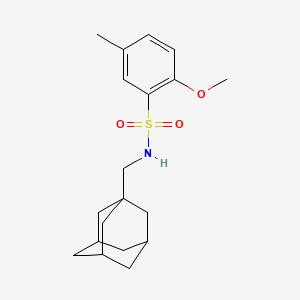
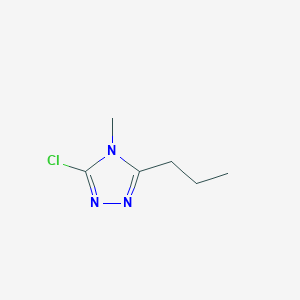
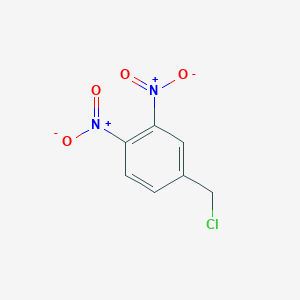


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)
![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2490419.png)
![N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2490421.png)